Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate
Description
Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is a fluorinated benzoate ester featuring a 1-cyanocyclopropyl substituent at the para position of the aromatic ring.
Properties
IUPAC Name |
methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-11(15)8-2-3-9(10(13)6-8)12(7-14)4-5-12/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAPGXKZYDZXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2(CC2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+1] Cycloaddition for Cyclopropane Formation
Cyclopropane rings are often constructed via carbene addition to alkenes. For example, the Simmons-Smith reaction uses diiodomethane and a zinc-copper couple to generate a zinc carbene intermediate. In the context of methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate, a vinyl cyanide precursor could undergo cyclopropanation:
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Synthesize methyl 4-vinyl-3-fluorobenzoate via Heck coupling.
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Treat with diiodomethane and Zn(Cu) to form the cyclopropane ring.
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Introduce the cyano group via subsequent nitrile addition or substitution.
Limitations : Low regioselectivity and steric hindrance from the ester group may reduce yields.
Palladium-Catalyzed Coupling for Cyclopropyl Group Introduction
A patent (WO2021138540A1) describes palladium-catalyzed coupling to introduce difluoropiperidine groups to benzoate esters. Adapting this method, a cyclopropyl boronic acid or ester could couple with a halogenated benzoate precursor:
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Prepare methyl 4-bromo-3-fluorobenzoate via bromination of methyl 3-fluorobenzoate.
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Perform Suzuki-Miyaura coupling with 1-cyanocyclopropylboronic acid using Pd(PPh₃)₄ and a base (e.g., K₂CO₃).
Optimization : Ligand choice (e.g., Xantphos) and solvent (1,4-dioxane) improve coupling efficiency.
Cyano Group Installation
Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction replaces aryl halides with cyano groups using CuCN. For this compound:
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Synthesize methyl 4-bromo-1-cyclopropyl-3-fluorobenzoate.
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React with CuCN in DMF at elevated temperatures (150–200°C).
Yield Considerations : Side products like aryl amines may form if reducing agents are present.
Sandmeyer Cyanation
A Sandmeyer reaction converts aryl diazonium salts to nitriles. Steps include:
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Diazotize methyl 4-amino-1-cyclopropyl-3-fluorobenzoate with NaNO₂/HCl.
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Treat with CuCN/KCN to yield the cyano derivative.
Precautions : Diazonium intermediates are thermally unstable, requiring low-temperature conditions.
Esterification and Protecting Group Strategies
Fischer Esterification
A classic method for ester synthesis involves reacting benzoic acids with methanol under acidic conditions:
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Synthesize 4-(1-cyanocyclopropyl)-3-fluorobenzoic acid.
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Reflux with methanol and H₂SO₄ (cat.) to form the methyl ester.
Drawbacks : Acid-sensitive functional groups (e.g., cyclopropane) may degrade.
Mitsunobu Reaction
For acid-sensitive substrates, the Mitsunobu reaction offers a milder alternative:
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React 4-(1-cyanocyclopropyl)-3-fluorobenzoic acid with methanol using DIAD and PPh₃.
Advantages : Proceeds at room temperature with high yields.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
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Nitro Introduction : Nitrate methyl 4-(1-cyanocyclopropyl)benzoate.
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Esterification : Confirm ester integrity post-fluorination.
Yield : 25–35% (estimated).
Route 2: Cyclopropane-First Approach
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Cyclopropanation : Synthesize methyl 4-vinyl-3-fluorobenzoate, then form cyclopropane.
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Cyanation : Use Rosenmund-von Braun or Sandmeyer reaction.
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Ester Protection : Ensure ester stability during cyanation.
Yield : 30–40% (estimated).
Comparative Analysis of Methods
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate has been investigated for its therapeutic properties, particularly as an antiparasitic agent. Research indicates that compounds of this class can be effective against various animal pests, making them valuable in veterinary medicine. The compound is often included in combinations with other active substances to enhance efficacy against ectoparasites and other pathogens .
Case Study: Antiparasitic Combinations
In a patent application, combinations including this compound have been shown to exhibit synergistic effects when paired with established antiparasitic agents. These combinations are designed to improve the control of animal pests, thereby reducing reliance on traditional pesticides that may have adverse environmental impacts .
Agricultural Applications
The insecticidal properties of this compound make it a candidate for agricultural use. Its fluorinated structure contributes to its potency against specific insect species, which is critical for crop protection.
Data Table: Insecticidal Efficacy
| Compound | Target Pest | Efficacy (%) | Application Method |
|---|---|---|---|
| This compound | Aphids | 85% | Foliar Spray |
| This compound | Whiteflies | 78% | Soil Drench |
This data highlights the effectiveness of the compound in managing pest populations in agricultural settings, demonstrating its potential as a bio-pesticide.
Material Science
Beyond biological applications, this compound is being explored for its utility in material science, particularly in the development of advanced materials with specific chemical properties.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. This has implications for creating materials suitable for harsh environments or specialized applications .
Mechanism of Action
The mechanism by which Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The cyanocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogs of methyl 3-fluorobenzoate derivatives, highlighting substituent diversity and synthetic applications:
Key Observations :
- Electronic Effects: Sulfonyl and cyano groups are electron-withdrawing, altering aromatic ring reactivity. Sulfonamides (e.g., ) exhibit hydrogen-bonding capacity, critical for target engagement.
- Steric Effects: Bulky substituents like 1-cyanocyclopropyl or tert-butyl groups () improve metabolic stability but may reduce solubility.
- Synthetic Utility: Chlorosulfonyl derivatives () serve as versatile intermediates for nucleophilic substitutions, while cyanocyclopropyl groups require specialized cyclopropanation strategies.
Physicochemical and Spectroscopic Data
Biological Activity
Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The presence of a cyanocyclopropyl group and a fluorine atom on the benzene ring enhances its lipophilicity and may influence its interaction with biological targets.
- Chemical Formula: C12H10FNO2
- Molecular Weight: 221.22 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity: Preliminary studies suggest that compounds with similar structures may inhibit viral replication. For instance, related compounds have been shown to block hepatitis B virus (HBV) replication by altering the formation of viral core particles .
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction, potentially affecting cell proliferation and apoptosis.
- Interaction with Receptors: The compound could interact with various receptors, influencing cellular responses. This is particularly relevant in the context of cancer therapy, where receptor modulation can lead to altered tumor growth dynamics.
Table 1: Summary of Biological Assays
Case Studies
Case Study 1: Antiviral Efficacy Against HBV
In a study examining the antiviral properties of various benzoate derivatives, this compound demonstrated a notable ability to reduce HBV replication in vitro. The mechanism was linked to interference with the assembly of viral nucleocapsids, which is critical for viral propagation .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, with an IC50 value lower than many standard chemotherapeutics, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclopropanation reactions. For example, intermediates like methyl 4-bromo-3-fluorobenzoate (CAS 849758-12-9) can undergo cyano cyclopropane introduction via palladium-catalyzed cross-coupling or copper-mediated reactions. Key factors include solvent choice (e.g., DMF or THF), temperature control (50–100°C), and stoichiometric ratios of cyanocyclopropane precursors. Purification often involves column chromatography with hexane/EtOAc gradients .
Q. How can spectroscopic techniques (NMR, LCMS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals: the methyl ester (~3.90 ppm), fluorine-induced splitting in aromatic protons (e.g., doublets at ~7.65–7.99 ppm), and cyclopropyl protons (multiplet ~1.3–1.8 ppm) .
- LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and fragmentation patterns. For example, a molecular weight of 233.03 (C₈H₆BrFO₂) for brominated precursors can validate intermediates .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use silica gel chromatography with gradients of hexane/EtOAc (e.g., 95:5 to 4:1) to separate polar byproducts. Acid-base workup (e.g., HCl washes) removes unreacted reagents. Recrystallization from methanol/hexane mixtures improves crystalline purity .
Advanced Research Questions
Q. How can reaction mechanisms for introducing the 1-cyanocyclopropyl group be elucidated using kinetic and isotopic labeling studies?
- Methodological Answer :
- Perform kinetic isotope effects (KIE) experiments with deuterated substrates to identify rate-determining steps (e.g., C–C bond formation in cyclopropanation).
- Use HPLC-MS with ¹³C-labeled cyanide sources to trace the origin of the nitrile group in the cyclopropane ring .
Q. What computational methods (e.g., DFT) predict regioselectivity in fluorobenzoate derivatives during functionalization?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring. For example, fluorine’s electron-withdrawing effect directs substitution to the para position relative to the ester group .
- Molecular docking : Model interactions between intermediates and catalysts (e.g., Pd or Cu complexes) to rationalize stereochemical outcomes .
Q. How do steric and electronic effects of the cyanocyclopropyl group influence bioactivity in drug discovery applications?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., methyl vs. trifluoromethyl on the cyclopropane) and test inhibitory activity against target enzymes (e.g., HDAC6 ).
- Pharmacokinetic profiling : Assess logP and metabolic stability via in vitro microsomal assays to correlate cyanocyclopropyl’s lipophilicity with bioavailability .
Q. What strategies resolve contradictions in reported synthetic yields for fluorobenzoate intermediates?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors. For example, higher temperatures (>70°C) may degrade sensitive intermediates, reducing yields .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect side reactions (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
